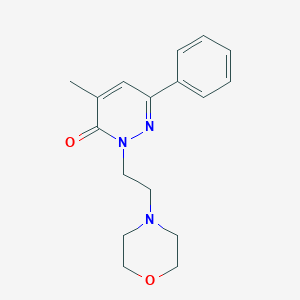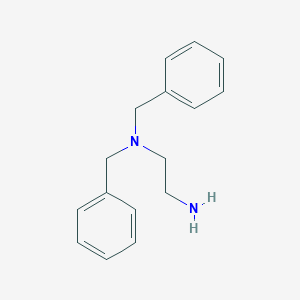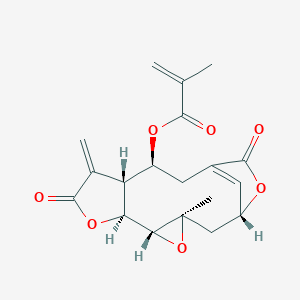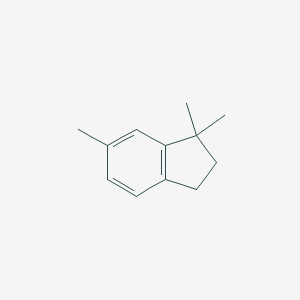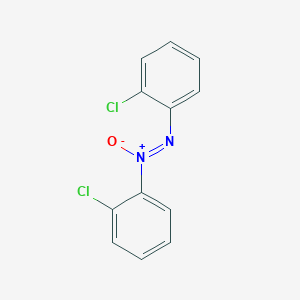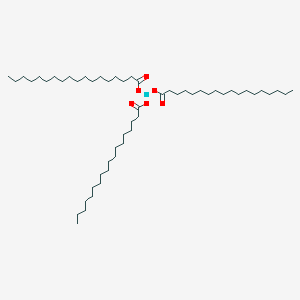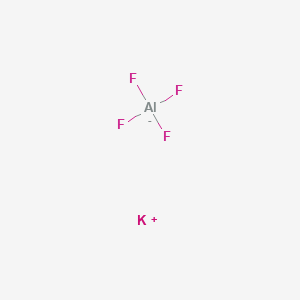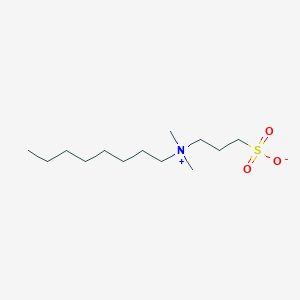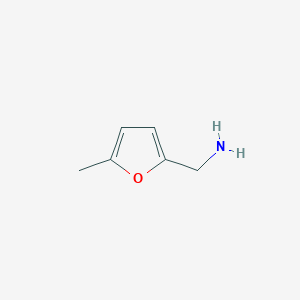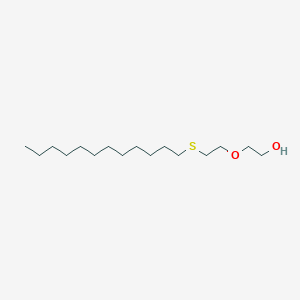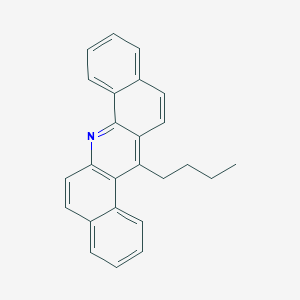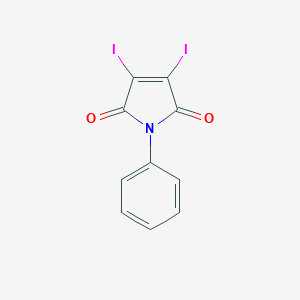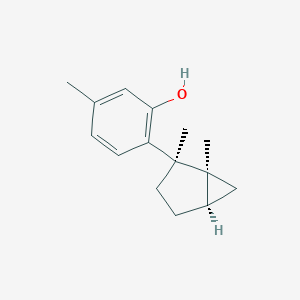
Debromolaurinterol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Debromolaurinterol (DBL) is a synthetic compound that has gained attention in the scientific community for its potential use as a research tool in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a crucial role in cellular signaling and are involved in a wide range of physiological processes. DBL has been shown to selectively target a specific subtype of GPCR, making it a valuable tool for studying the function and regulation of these receptors.
科学的研究の応用
Isolation and Structural Determination
Debromolaurinterol, a debromo analog of laurinterol, was first identified in the red alga Laurencia intermedia Yamada. Researchers isolated and determined the structure of debromolaurinterol, alongside laurinterol and isolaurinterol, highlighting its significance as a naturally occurring sesquiterpenoid containing bromine (Irie, Suzuki, Kurosawa, & Masamune, 1970).
Synthesis and Derivatives
In a study aimed at synthesizing debromolaurinterol, researchers achieved the formal total synthesis of debromolaurinterol acetate from dibromo-5-methoxytoluene. This synthesis was significant in understanding and exploring the chemical properties and potential applications of debromolaurinterol and its derivatives (Feutrill, Mirrington, & Nichols, 1973).
Cytotoxic and Antibacterial Properties
A study exploring the cytotoxic and antibacterial properties of compounds isolated from the sea hare Aplysia kurodai identified debromolaurinterol as one of the active components. This research highlighted debromolaurinterol's potential in the development of new cytotoxic and antibacterial agents (Tsukamoto, Yamashita, & Ohta, 2005).
Influence on Algal Growth and Metabolite Content
Research on Laurencia okamurae, a species of red algae, revealed that environmental factors such as temperature and salinity influenced the growth of the algae and the content of laurinterol and debromolaurinterol. This study provided insights into the ecological factors affecting the production of these compounds in natural habitats (Kuwano et al., 1998).
Antimicrobial Activity
A study on antimicrobial agents from marine algae reported that debromolaurinterol exhibited significant activity against certain microbes, particularly gram-positive bacteria. This research contributes to understanding the potential use of debromolaurinterol in developing new antimicrobial therapies (Sims, Donnell, Leary, & Lacy, 1975).
Inhibitory Activity on Na, K-ATPase
Debromolaurinterol, isolated from the sea hare Aplysia kurodai, was evaluated for its Na, K-ATPase inhibitory activity. The study's findings contribute to understanding the biochemical interactions and potential therapeutic applications of debromolaurinterol in modulating enzyme activities (Okamoto, Nitanda, Ojika, & Sakagami, 2001).
特性
CAS番号 |
10539-88-5 |
|---|---|
製品名 |
Debromolaurinterol |
分子式 |
C15H20O |
分子量 |
216.32 g/mol |
IUPAC名 |
2-[(1S,2R,5R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-5-methylphenol |
InChI |
InChI=1S/C15H20O/c1-10-4-5-12(13(16)8-10)14(2)7-6-11-9-15(11,14)3/h4-5,8,11,16H,6-7,9H2,1-3H3/t11-,14+,15+/m1/s1 |
InChIキー |
XQATUTRQDIODTL-UGFHNGPFSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)[C@@]2(CC[C@H]3[C@@]2(C3)C)C)O |
SMILES |
CC1=CC(=C(C=C1)C2(CCC3C2(C3)C)C)O |
正規SMILES |
CC1=CC(=C(C=C1)C2(CCC3C2(C3)C)C)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



